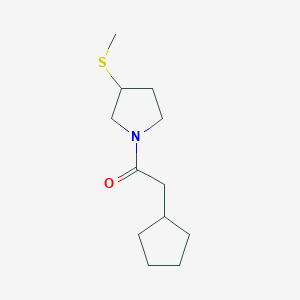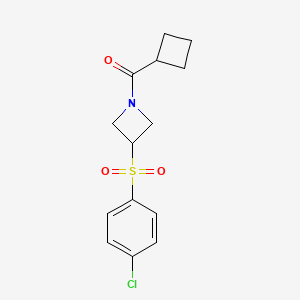
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FOA is a member of the oxadiazole family of compounds, which have shown potential in various applications, including drug discovery and material science. In
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has shown promising results in various scientific research applications, including drug discovery, material science, and fluorescence imaging. In drug discovery, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent probes and liquid crystals. This compound-based fluorescent probes have been used for the detection of metal ions and biomolecules, while this compound-based liquid crystals have shown potential in the development of electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, inhibiting their activity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and the potential for use in fluorescence imaging. This compound has also been shown to exhibit low toxicity in vitro, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential for use in various applications. However, this compound also has some limitations, including its limited solubility in water and its potential for degradation under certain conditions.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the development of new functional materials based on this compound. Other potential research directions include the investigation of this compound's mechanism of action and its potential for use in fluorescence imaging and other applications.
Conclusion
In conclusion, this compound is a unique chemical compound that has shown potential in various scientific research applications, including drug discovery, material science, and fluorescence imaging. This compound's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity, but it also has some limitations, including its limited solubility in water. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of its potential as an anticancer agent.
Synthesis Methods
2-(4-fluorophenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride to form 2-(4-fluorophenyl)-5-methoxybenzamide. This intermediate is then reacted with hydrazine hydrate and phosphorus oxychloride to form the oxadiazole ring, resulting in the final product, this compound.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBJILMITYFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dimethylphenyl)sulfonyl]-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2784137.png)
![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)

![6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784149.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2784150.png)

![4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2784154.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)